molecular formula C₁₉H₁₆D₄F₂N₄O₄ B1147135 Pamapimod-d4 CAS No. 1246814-57-2

Pamapimod-d4

Cat. No.: B1147135
CAS No.: 1246814-57-2
M. Wt: 410.41
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Description

Pamapimod-d4 is a deuterium-labeled derivative of Pamapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Pamapimod. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .

Preparation Methods

Pamapimod-d4 is synthesized through a multi-step process involving the incorporation of deuterium atoms into the Pamapimod molecule. The synthetic route typically involves:

    Starting Material: The synthesis begins with commercially available starting materials.

    Deuterium Incorporation: Deuterium atoms are introduced through specific chemical reactions, often involving deuterated reagents.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the selective incorporation of deuterium.

    Purification: The final product is purified using techniques such as chromatography to achieve high purity and yield.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions and using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Pamapimod-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Pamapimod-d4 has several scientific research applications, including:

Mechanism of Action

Pamapimod-d4 exerts its effects by inhibiting the activity of p38 MAPK, a protein kinase involved in the regulation of inflammatory cytokines. The inhibition of p38 MAPK leads to a reduction in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Pamapimod-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Pamapimod: The non-deuterated form of this compound.

    SB203580: Another p38 MAPK inhibitor with a different chemical structure.

    VX-702: A selective p38 MAPK inhibitor used in clinical trials for rheumatoid arthritis.

This compound’s uniqueness lies in its ability to provide more accurate pharmacokinetic and metabolic data due to the presence of deuterium atoms .

Properties

CAS No.

1246814-57-2

Molecular Formula

C₁₉H₁₆D₄F₂N₄O₄

Molecular Weight

410.41

Synonyms

6-(2,4-Difluorophenoxy)-2-[[3-hydroxy-1-(2-hydroxyethyl)propyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one-d4;  R 1503-d4;  Ro 4402257-d4; 

Origin of Product

United States

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